molecular formula C7H3NO2 B13975199 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 344325-28-6

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B13975199
CAS No.: 344325-28-6
M. Wt: 133.10 g/mol
InChI Key: WMDRLAJHECSFFZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives. The process includes several key steps such as cyclization and oxidation . Specific reaction conditions, such as temperature and solvent choice, are crucial for the successful formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can potentially facilitate industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system plays a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-tubulin, which is essential for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

344325-28-6

Molecular Formula

C7H3NO2

Molecular Weight

133.10 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C7H3NO2/c9-6-4-1-2-8-3-5(4)7(6)10/h1-3H

InChI Key

WMDRLAJHECSFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C2=O

Origin of Product

United States

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